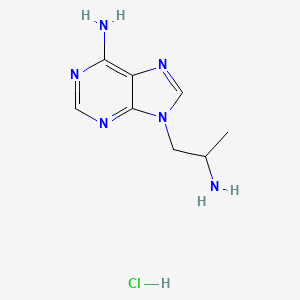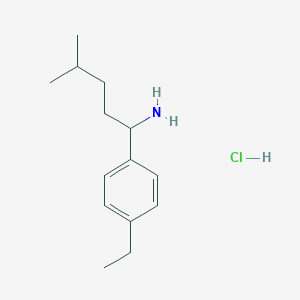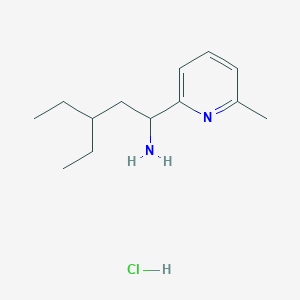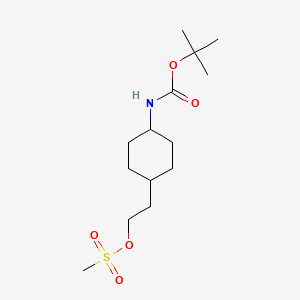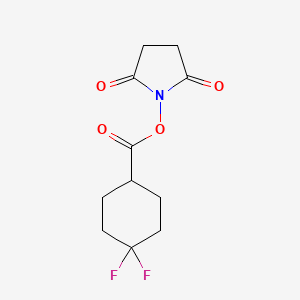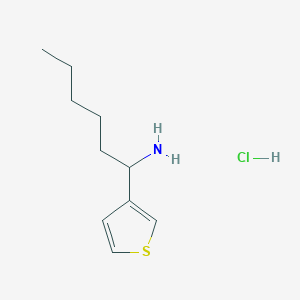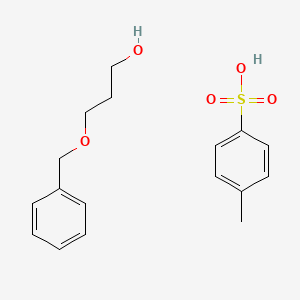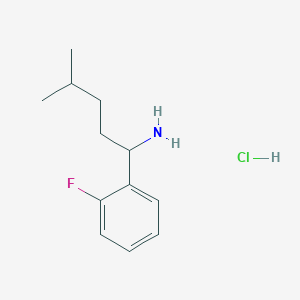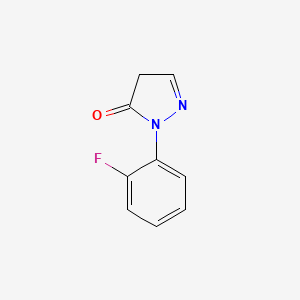
1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Vue d'ensemble
Description
“1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as a starting reagent in the synthesis of ascididemin .
Synthesis Analysis
The synthesis of “1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one” involves a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile . The reaction intermediates, sydnones, were characterized by single crystal X-ray diffraction analysis showing interesting features such as halogen bonding as an important interaction in modeling the crystal structure .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one: is utilized in the synthesis of various heterocyclic compounds through 1,3-dipolar cycloaddition reactions . These reactions are crucial for creating five-membered heterocycles, which are significant in medicinal chemistry due to their presence in numerous bioactive molecules.
Biological Activity
The compound serves as a precursor for synthesizing pyrazoles that exhibit biological activity. Pyrazoles are known for their anti-inflammatory, analgesic, and antipyretic properties. Research into the biological activity of these compounds could lead to the development of new pharmaceuticals .
Crystallography Studies
1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one: can be used in crystallography studies to understand molecular interactions such as halogen bonding. This is essential for the design of new materials and drugs, as it helps predict how molecules will interact with each other .
Anticancer Research
Derivatives of this compound have shown potential in anticancer research. They have been studied for their ability to induce apoptosis in cancer cells and inhibit cancer cell growth and proliferation.
Antimicrobial Applications
The compound has also been researched for its antimicrobial properties. It has shown activity against bacteria and fungi, which could be beneficial in developing new antibacterial and antifungal agents.
Enzyme Inhibition
It is hypothesized that 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one derivatives may act as enzyme inhibitors, interfering with specific pathways involved in disease processes. This application is particularly relevant in the search for novel treatments for various diseases.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11-12/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWLZHMQBDBDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






